2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
- Synthesis and Crystallography : The compounds related to 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine have been synthesized and analyzed for their crystal structures. Compounds exhibit unique crystallographic features and intermolecular hydrogen bonding, contributing to their structural stability and potential application in material science and pharmaceuticals (Wang et al., 2004).
Biological Activity and Anticancer Properties
- Anticancer Activity : Novel derivatives related to this compound have shown potential as agents against A549 lung cancer cells. The structure-activity relationship indicates that specific substitutions at the pyrazole moiety can significantly enhance inhibitory effects, suggesting their potential in cancer therapy (Zhang et al., 2008).
- Antimicrobial and Anticancer Agents : Derivatives have also been evaluated for their antimicrobial and anticancer activities, with some compounds showing higher activity than reference drugs. These findings suggest their potential application in developing new therapeutic agents (Hafez et al., 2016).
Chemical Synthesis and Medicinal Chemistry
- Four-Component Bicyclization : A novel four-component bicyclization strategy involving compounds related to this compound has been established, providing a flexible approach to synthesizing multicyclic derivatives. These compounds could have significant applications in medicinal chemistry and drug development (Tu et al., 2014).
Applications in Drug Discovery and Pharmacology
- Synthesis of New Derivatives for Biological Activities : The synthesis of new derivatives and their biological evaluation, including antimicrobial and antitubercular activities, has been explored. These compounds' structure-activity relationships offer insights for drug discovery and design (Prathap et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell growth, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely alters the normal function of CDK2, leading to changes in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of cell growth and division, impacting various downstream effects related to cell proliferation .
Result of Action
The primary result of the compound’s action is the inhibition of cell growth. This is achieved through the disruption of the cell cycle, specifically by preventing the transition from the G1 phase to the S phase . This can lead to the death of rapidly dividing cells, such as cancer cells .
properties
IUPAC Name |
2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-8-4-6-9(7-5-8)16-12(14)10-2-1-3-11(10)15-16/h4-7H,1-3,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGPBSYEHDRNGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.